N-{2-[Cyclohexyl(methyl)amino]ethyl}-5-(4-methoxyphenyl)thieno[2,3-D]pyrimidin-4-amine
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Overview
Description
N-{2-[Cyclohexyl(methyl)amino]ethyl}-5-(4-methoxyphenyl)thieno[2,3-D]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-D]pyrimidine core substituted with a cyclohexyl(methyl)amino group and a 4-methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Cyclohexyl(methyl)amino]ethyl}-5-(4-methoxyphenyl)thieno[2,3-D]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-D]pyrimidine core.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes scaling up the reaction conditions, using more efficient catalysts, and employing continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[Cyclohexyl(methyl)amino]ethyl}-5-(4-methoxyphenyl)thieno[2,3-D]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[Cyclohexyl(methyl)amino]ethyl}-5-(4-methoxyphenyl)thieno[2,3-D]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[Cyclohexyl(methyl)amino]ethyl}-5-(4-methoxyphenyl)thieno[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-D]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Cyclohexylamine Derivatives: Compounds with cyclohexylamine groups but different core structures.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups but different core structures.
Uniqueness
N-{2-[Cyclohexyl(methyl)amino]ethyl}-5-(4-methoxyphenyl)thieno[2,3-D]pyrimidin-4-amine is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-cyclohexyl-N-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-N'-methylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4OS/c1-26(17-6-4-3-5-7-17)13-12-23-21-20-19(14-28-22(20)25-15-24-21)16-8-10-18(27-2)11-9-16/h8-11,14-15,17H,3-7,12-13H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJJQIOIMJFJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC1=C2C(=CSC2=NC=N1)C3=CC=C(C=C3)OC)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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